Hexa-1,5-diene-3,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104910-78-3 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C6H6O2/c1-3-5(7)6(8)4-2/h3-4H,1-2H2 |
InChI Key |
MMPZYDUOPLQDHR-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C(=O)C=C |
Canonical SMILES |
C=CC(=O)C(=O)C=C |
Other CAS No. |
104910-78-3 |
Synonyms |
hexa-1,5-diene-3,4-dione |
Origin of Product |
United States |
Synthetic Methodologies for Hexa 1,5 Diene 3,4 Dione and Its Derivatives
Base-Catalyzed Condensation Approaches
The most common and well-documented method for synthesizing hexa-1,5-diene-3,4-dione and its substituted analogs is through a base-catalyzed double aldol (B89426) condensation. This reaction involves the coupling of 2,3-butanedione (B143835) with two equivalents of an aldehyde.
Double Aldol Condensation of 2,3-Butanedione with Aldehydes
In this reaction, 2,3-butanedione acts as the nucleophile after deprotonation by a base, while the aldehyde serves as the electrophile. The reaction proceeds in a stepwise manner, with two successive aldol-type additions followed by dehydration to yield the final conjugated diene-dione structure.
The base-catalyzed aldol condensation proceeds through the following key steps: wikipedia.orglibretexts.org
Enolate Formation: A base, typically a hydroxide (B78521) or an amine, abstracts an acidic α-hydrogen from 2,3-butanedione, forming a resonance-stabilized enolate ion. wikipedia.orglibretexts.org
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde molecule. This results in the formation of a β-hydroxy ketone intermediate. wikipedia.orglibretexts.org
Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to form an α,β-unsaturated ketone. This step is driven by the formation of a stable conjugated system. pressbooks.pub
Second Condensation: The process repeats on the other side of the 2,3-butanedione molecule, with the formation of a second enolate followed by nucleophilic attack on a second aldehyde molecule and subsequent dehydration to yield the final this compound derivative.
The nature of the substituents on the aldehyde plays a significant role in the outcome of the reaction, including reaction rates and product yields. Aromatic aldehydes are common substrates in this reaction. byjus.com The electronic properties of the substituents on the aromatic ring can influence the electrophilicity of the carbonyl carbon.
Research has been conducted on a variety of substituted benzaldehydes, as well as other aromatic and heteroaromatic aldehydes. ineosopen.org The table below summarizes the synthesis of various (1E,5E)-1,6-diarylhexa-1,5-diene-3,4-diones from different aldehydes and 2,3-butanedione. ineosopen.orgineosopen.org
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde (B42025) | (1E,5E)-1,6-Bis(phenyl)this compound | 34 | 164–166 |
| 4-Methylbenzaldehyde | (1E,5E)-1,6-Bis(4-methylphenyl)this compound | 47 | 183–185 |
| 4-Methoxybenzaldehyde | (1E,5E)-1,6-Bis(4-methoxyphenyl)this compound | 55 | 165–167 |
| 4-Chlorobenzaldehyde | (1E,5E)-1,6-Bis(4-chlorophenyl)this compound | 50 | 217–219 |
| 4-Bromobenzaldehyde | (1E,5E)-1,6-Bis(4-bromophenyl)this compound | 52 | 224–226 |
| 4-(Dimethylamino)benzaldehyde | (1E,5E)-1,6-Bis[4-(dimethylamino)phenyl]this compound | 45 | 197–199 |
| 4-Nitrobenzaldehyde | (1E,5E)-1,6-Bis(4-nitrophenyl)this compound | 27 | 210–211 |
| Furfural | (1E,5E)-1,6-Bis(2-furyl)this compound | 75 | 155–157 |
Data sourced from Ahmad, H. A., et al. (2020) ineosopen.orgineosopen.org
The efficiency of the aldol condensation is highly dependent on the choice of catalyst and reaction conditions.
Secondary amines like pyrrolidine (B122466) and piperidine (B6355638) are commonly employed as catalysts for this transformation. They function by forming an enamine intermediate with the ketone, which is a more reactive nucleophile than the enolate. ineosopen.org Studies have shown that pyrrolidine is often a more effective catalyst than piperidine or morpholine (B109124) for the synthesis of cinnamils (1,6-diarylhexa-1,5-diene-3,4-diones). ineosopen.org This increased reactivity is attributed to the higher nucleophilicity of the pyrrolidine enamine. ineosopen.org In some cases, amino acids like glycine (B1666218) have also been used to catalyze the condensation of 2,3-butanedione. nih.gov
The following table illustrates the effect of different amine catalysts on the yield of (1E,5E)-1,6-bis(phenyl)this compound. ineosopen.org
| Catalyst (20 mol%) | Time (min) | Yield (%) |
| Pyrrolidine | 5 | 34 |
| Piperidine | 5 | <5 |
| Piperidine | 10 | <5 |
| Morpholine | 5 | no reaction |
| Morpholine | 10 | no reaction |
| Glycine | 5 | <5 |
Data sourced from Ahmad, H. A., et al. (2020) ineosopen.org
The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to promote both the reaction rate and the dehydration of the aldol adduct. ineosopen.org Common solvents include polar protic solvents like methanol (B129727) or ethanol (B145695), which can stabilize the charged intermediates formed during the reaction.
Optimization studies have shown that both reaction time and catalyst loading are crucial parameters. For the synthesis of (1E,5E)-1,6-bis(phenyl)this compound using pyrrolidine as a catalyst in refluxing methanol, the optimal conditions were found to be a reaction time of 5 minutes with a catalyst loading of 20 mol%. ineosopen.orgineosopen.org Increasing the catalyst loading further did not improve the yield. ineosopen.org
The table below shows the optimization of catalyst loading and reaction time for the synthesis of (1E,5E)-1,6-bis(phenyl)this compound. ineosopen.orgineosopen.org
| Catalyst Loading (mol %) | Time (min) | Yield (%) |
| 5 | 10 | 15 |
| 10 | 5 | 17 |
| 15 | 5 | 24 |
| 20 | 5 | 34 |
| 25 | 5 | 28 |
| 30 | 5 | 25 |
Data sourced from Ahmad, H. A., et al. (2020) ineosopen.orgineosopen.org
Catalytic Systems and Optimization of Reaction Parameters
Synthesis of Ferrocene-Functionalized this compound Derivatives
Ferrocene-functionalized derivatives of this compound are of particular interest due to their electrochemical properties, which make them suitable for applications in materials science. The synthesis of (1E,5E)-1,6-Bisferrocenyl-hexa-1,5-diene-3,4-dione serves as a representative example.
This synthesis is achieved through a base-catalyzed condensation reaction. Specifically, ferrocene (B1249389) aldehyde (10.7 g, 50 mmol) and 2,3-butanedione (1.72 mL, 20 mmol) are refluxed in methanol. Piperidine (2.0 mL) is used as the base catalyst. The reaction mixture is heated for approximately 3 hours. Upon cooling, the desired product, a dark violet solid, precipitates out of the solution. The product is then collected by filtration and washed, resulting in a yield of 7.56 g (79%). The integration of the ferrocene moiety into the this compound structure imparts redox activity to the molecule.
Cyclization Reactions Involving this compound Scaffolds
The 1,4-dicarbonyl unit within the this compound scaffold makes it an excellent precursor for the synthesis of various five-membered heterocyclic rings. iiste.orgjcsp.org.pk
Formation of Pyrazoline Derivatives via Cyclocondensation
Pyrazoline derivatives can be efficiently synthesized from this compound derivatives through a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303). iiste.orgiiste.org In a typical procedure, a derivative such as 1,6-diphenylthis compound is reacted with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid under thermal conditions. iiste.orgiiste.org The reaction leads to the formation of 5,5'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-3,3'-bipyrazole derivatives. iiste.org The disappearance of the C=O stretching band in the FT-IR spectrum confirms the successful cyclization. iiste.org Yields for these reactions are generally high, ranging from 70-87%. iiste.org
Synthesis of Isoxazole (B147169) Derivatives from Hydroxylamine (B1172632) Reactions
The reaction of this compound derivatives with hydroxylamine hydrochloride provides a route to isoxazole derivatives. For example, treating 1,6-diphenylthis compound with hydroxylamine hydrochloride in ethanol results in the formation of 3,5-diphenylisoxazole (B109209) with a reported yield of 78%. This transformation is a valuable method for incorporating the isoxazole ring system, which is a common motif in bioactive molecules. nih.govbeilstein-journals.org
Routes to Cyclopentadienone, Pyrrole (B145914), and Thiophene (B33073) Derivatives
The versatile 1,4-dione backbone of this compound derivatives allows for their conversion into several other important classes of cyclic compounds.
Cyclopentadienone Derivatives: The synthesis of substituted cyclopentadienones can be achieved by condensing 1,6-diphenylthis compound (also known as cinnamil) with dibenzyl ketone (1,3-diphenylacetone). jcsp.org.pk This reaction is typically carried out in dry methylene (B1212753) chloride using sodium hydride as a base. jcsp.org.pk Another general method for forming cyclopentadienones involves the reaction of 1,4-dilithio-1,3-diene compounds with carbon dioxide. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org
Pyrrole Derivatives: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds. researchgate.netderpharmachemica.com Applying this strategy, 1,6-diphenylthis compound can be condensed with dibenzylamine (B1670424) in the presence of sodium hydride to yield 2,5-diphenyl-3,4-di(phenylethenyl)pyrrole. jcsp.org.pk The reaction is monitored for completion using techniques like TLC and 1H-NMR. jcsp.org.pk Generally, the reaction of a 1,4-diketone with ammonia (B1221849) or a primary amine is a fundamental route to pyrrole derivatives. jcsp.org.pkresearchgate.net
Thiophene Derivatives: Similar to pyrrole synthesis, thiophene derivatives can also be prepared from 1,4-dicarbonyl precursors via the Paal-Knorr thiophene synthesis. derpharmachemica.com This involves reacting the diketone with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. jcsp.org.pkderpharmachemica.comorganic-chemistry.org Specifically, condensing 1,6-diphenylthis compound with dibenzyl sulfide (B99878) provides a pathway to the corresponding thiophene derivative. jcsp.org.pk
| Target Derivative | Reagent |
| Cyclopentadienone | Dibenzyl ketone |
| Pyrrole | Dibenzylamine |
| Thiophene | Dibenzyl sulfide |
Table 2: Reagents for the synthesis of different cyclic derivatives from 1,6-diphenylthis compound. jcsp.org.pk
Preparation of Imidazole (B134444) Derivatives through Condensation Reactions
This compound serves as a key precursor in the synthesis of substituted imidazole derivatives. As a 1,2-dicarbonyl compound, it can undergo multicomponent condensation reactions, most notably the Debus-Radziszewski imidazole synthesis. wikipedia.org This reaction typically involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgu-tokyo.ac.jp
The general mechanism proceeds in two conceptual stages. First, the dicarbonyl component, this compound, condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to form the imidazole ring. wikipedia.org The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles. wikipedia.org This method is highly versatile, enabling the preparation of a wide array of 1-substituted, 1,2-disubstituted, and 1,4,5-trisubstituted imidazoles by carefully selecting the aldehyde and amine components. u-tokyo.ac.jprdd.edu.iq The reaction can be catalyzed by various means, including microwave irradiation, which often leads to high yields and short reaction times. researchgate.net
The following table illustrates the potential imidazole derivatives that can be synthesized from this compound based on the principles of the Debus-Radziszewski reaction.
| 1,2-Dicarbonyl Precursor | Aldehyde | Amine Source | Resulting Imidazole Derivative |
| This compound | Formaldehyde | Ammonia | 4,5-Divinyl-1H-imidazole |
| This compound | Benzaldehyde | Ammonia | 2-Phenyl-4,5-divinyl-1H-imidazole |
| This compound | Formaldehyde | Methylamine | 1-Methyl-4,5-divinyl-1H-imidazole |
| This compound | Acetaldehyde | Ammonia | 2-Methyl-4,5-divinyl-1H-imidazole |
Bidirectional Synthetic Strategies from Related Precursors
Oxidation of Hexa-1,5-diene-3,4-diol Precursors
This compound can be synthesized through the oxidation of its corresponding diol, Hexa-1,5-diene-3,4-diol. This transformation is a standard process in organic chemistry, involving the conversion of two secondary alcohol functional groups into ketones. researchgate.net The C₂-symmetric chiral precursor, (R,R)-hexa-1,5-diene-3,4-diol, is particularly valuable in asymmetric synthesis. beilstein-journals.org
Various oxidizing agents can be employed for this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions. Common methods for oxidizing secondary alcohols to ketones include Swern and Parikh-Doering oxidations. researchgate.net Catalytic systems, such as those using N-hydroxyphthalimide in the presence of a co-catalyst, can also facilitate oxidation using molecular oxygen. google.com
The table below lists common oxidation reagents suitable for converting secondary alcohols to ketones, which are applicable for the synthesis of this compound from its diol precursor.
| Oxidizing Agent/System | Description |
| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent, often used for controlled oxidation of primary and secondary alcohols. |
| Pyridinium dichromate (PDC) | Similar to PCC, used for oxidizing alcohols to aldehydes and ketones. |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | A widely used method that operates under mild, metal-free conditions to minimize over-oxidation. researchgate.net |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for its mild conditions and high efficiency in oxidizing primary and secondary alcohols. |
| Parikh-Doering Oxidation (SO₃·pyridine, DMSO, Et₃N) | A mild and efficient method for the oxidation of alcohols. researchgate.net |
Role in Natural Product Synthesis via Ring-Closing Metathesis and Macrolactonization
While direct use of this compound in metathesis is limited, its reduced precursor, (R,R)-hexa-1,5-diene-3,4-diol, is a highly valuable C₂-symmetric building block in the bidirectional synthesis of complex natural products. beilstein-journals.orgd-nb.info This strategy leverages the homotopic nature of the two terminal olefin groups, allowing for sequential or differentiated functionalization. beilstein-journals.orgd-nb.info This approach has been successfully applied to the total synthesis of several macrocyclic lactones.
The synthesis of decanolide natural products, such as stagonolide (B1260407) E and curvulide A, exemplifies this strategy. beilstein-journals.orgd-nb.info The synthesis commences with (R,R)-hexa-1,5-diene-3,4-diol and employs a sequence of olefin metathesis reactions. beilstein-journals.orgresearchgate.net Key steps in these syntheses include a site-selective cross-metathesis (CM) to elaborate one of the vinyl groups, followed by a ring-closing metathesis (RCM) to form the large ring system. beilstein-journals.orgd-nb.info RCM is a powerful reaction that forms cyclic alkenes from a diene precursor using ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org
Following the formation of the macrocyclic ring, the final step is often a macrolactonization, which is an intramolecular esterification to close the lactone ring. beilstein-journals.orgsnnu.edu.cn The Yamaguchi macrolactonization is a frequently used method for this purpose. d-nb.info Through these sophisticated, multi-step sequences, the simple C₂-symmetric diol is transformed into structurally complex and biologically active natural products. beilstein-journals.orgresearchgate.netresearchgate.net
The following table summarizes natural products that have been synthesized utilizing (R,R)-Hexa-1,5-diene-3,4-diol as a key starting material via metathesis-based strategies.
| Natural Product | Class | Key Synthetic Steps |
| Stagonolide E | 10-membered lactone | Cross-Metathesis, Ring-Closing Metathesis, Macrolactonization beilstein-journals.orgd-nb.info |
| Curvulide A | 10-membered lactone | Cross-Metathesis, Ring-Closing Metathesis, Macrolactonization, Sharpless Epoxidation beilstein-journals.orgd-nb.info |
| Seimatopolide A | 10-membered lactone | Bidirectional Cross-Metathesis, Epoxidation, Ring-Closing Metathesis researchgate.net |
| (+)-Cladospolide C | Macrodiolide | Cross-Metathesis, Yamaguchi Esterification researchgate.net |
Spectroscopic and Structural Elucidation of Hexa 1,5 Diene 3,4 Dione Systems
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy is a key technique for probing the conjugated π-system of Hexa-1,5-diene-3,4-dione. The presence of alternating double and single bonds (C=C—C(=O)—C(=O)—C=C) results in delocalized molecular orbitals, and the energy required for electronic transitions between these orbitals falls within the ultraviolet-visible range of the electromagnetic spectrum.
The most intense electronic transition observed for conjugated systems like this compound is the π→π* transition. This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extent of conjugation in a molecule directly influences the energy gap between the HOMO and LUMO. As the conjugated system becomes larger, this energy gap narrows, resulting in the absorption of light at a longer wavelength (a bathochromic or red shift) libretexts.orglibretexts.org.
For comparison, a simple conjugated diene such as 1,3-butadiene (B125203) exhibits a λmax around 217 nm . The inclusion of two carbonyl groups in conjugation with the diene system in this compound extends the delocalization of the π electrons. This extended conjugation significantly lowers the energy of the π→π* transition, pushing the absorption maximum to a longer wavelength libretexts.orgjove.com. Unsaturated ketones, for instance, display strong π→π* absorptions at wavelengths longer than non-conjugated alkenes libretexts.org. Given that each additional double bond in a conjugated polyene system can increase the absorption maximum by approximately 30 nm, the λmax for this compound is expected to be substantially higher than that of 1,3-butadiene libretexts.org.
| Compound | Conjugated System | Transition Type | Typical λmax (nm) |
|---|---|---|---|
| 1,3-Butadiene | C=C-C=C | π→π | 217 |
| Methyl Vinyl Ketone (α,β-unsaturated ketone) | C=C-C=O | π→π | ~220-250 |
| This compound | C=C-C(=O)-C(=O)-C=C | π→π* | >250 (Estimated) |
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR, in particular, provides information about the different types of protons present.
The structure of this compound (H₂C=CH–CO–CO–CH=CH₂) is symmetrical, which simplifies its expected ¹H NMR spectrum. There are two distinct types of protons in the vinyl groups: the two terminal (geminal) protons on C1 and C6 (H₂C=) and the two protons on C2 and C5 (–CH=).
The chemical environment of these protons dictates their chemical shift (δ). Protons on sp²-hybridized carbons (vinylic protons) are deshielded and typically resonate in the 4.5–7.0 ppm range oregonstate.edu. Furthermore, the electron-withdrawing nature of the adjacent carbonyl groups causes additional deshielding, shifting these signals further downfield.
The protons on C2 and C5 (–CH=) are coupled to the two geminal protons on C1 and C6, respectively. This coupling would result in a complex splitting pattern, likely a doublet of doublets, due to distinct coupling constants for the cis and trans relationships with the terminal protons. Similarly, the terminal protons (H₂C=) are coupled to the proton on the adjacent carbon and would also appear as a doublet of doublets.
| Proton Environment | Structure | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| Vinylic, α to C=O | -C(=O)-CH=CH2 | 6.5 - 7.5 | Doublet of Doublets (dd) |
| Terminal Vinylic, β to C=O | -C(=O)-CH=CH2 | 5.8 - 6.8 | Doublet of Doublets (dd) |
¹³C NMR Spectroscopic Characterization of Carbon Framework
Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. Each unique carbon atom in a structure typically produces a distinct signal, with its chemical shift (δ) being highly dependent on its electronic environment. In this compound, symmetry results in three unique carbon environments.
The carbonyl carbons (C3 and C4) are expected to be the most deshielded due to the strong electron-withdrawing effect of the oxygen atoms, thus appearing at the lowest field (highest ppm value). The sp² hybridized carbons of the vinyl groups (C1, C2, C5, C6) appear at intermediate chemical shifts. Specifically, the internal carbons (C2 and C5) are expected at a lower field than the terminal methylene (B1212753) carbons (C1 and C6).
Based on established chemical shift ranges for α,β-unsaturated ketones, the predicted ¹³C NMR chemical shifts for this compound are summarized below. thieme-connect.de
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
|---|---|---|
| C3, C4 | 190-200 | Quaternary (C) |
| C2, C5 | 135-145 | Methine (CH) |
Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.
Advanced 2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment
While ¹D NMR provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would be crucial to confirm the vinyl group spin system. A cross-peak would be expected between the geminal protons on C1/C6 and the vicinal proton on C2/C5. Another cross-peak would connect the proton on C2/C5 to its vicinal counterparts on C1/C6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). uvic.cayoutube.com This allows for the direct assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For instance, the protons on C2/C5 would show a correlation to the carbonyl carbon at C3/C4, definitively linking the vinyl group to the dione (B5365651) core.
Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Structural Information Confirmed |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H1/H6 ↔ H2/H5 | Confirms the -CH=CH₂ spin system. |
| HMQC/HSQC | ¹H ↔ ¹³C (¹J) | H1/H6 ↔ C1/C6H2/H5 ↔ C2/C5 | Assigns the specific carbon signals for the protonated carbons. |
Mass Spectrometry (MS) for Molecular Ion Validation
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₆H₆O₂), the calculated molecular weight is approximately 110.11 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺˙). Therefore, a prominent peak corresponding to the molecular ion would be expected at an m/z value of 110. This peak validates the molecular formula of the compound. Further fragmentation of the molecular ion can also provide structural information. Common fragmentation pathways for ketones include α-cleavage (loss of a vinyl group, C₂H₃) or the loss of neutral molecules like carbon monoxide (CO).
X-ray Crystallography for Solid-State Structural Analysis
The X-ray analysis of bis(4-tert-butyl-2,6-dimethylphenyl)hexa-1,5-diyne-3,4-dione reveals that the central dione moiety adopts an extended s-trans conformation. researchgate.net This conformation, where the two carbonyl groups point in opposite directions, is likely favored to minimize steric hindrance and dipole-dipole repulsion between the carbonyls. It is reasonable to infer that the parent this compound would also favor a similar low-energy s-trans conformation in the solid state. The packing arrangement in the crystal of the derivative is influenced by the bulky aryl substituents, which shield the dione core. researchgate.net
Intermolecular interactions are the forces that govern how molecules arrange themselves in a crystal lattice. ias.ac.in In the crystal structure of the diaryl-terminated diyne derivative, the dominant forces are weaker intermolecular contacts rather than strong, classical hydrogen bonds. The analysis shows close contacts between the oxygen atoms of the dione and the methyl groups of adjacent molecules. researchgate.net These can be described as weak C-H···O hydrogen bonds. Due to the steric shielding by the large flanking groups, significant π-stacking interactions between the conjugated systems are not a primary packing feature in this specific derivative. researchgate.net For the parent this compound, which lacks bulky substituents, intermolecular interactions would likely involve a combination of dipole-dipole interactions between the polar carbonyl groups and van der Waals forces.
Theoretical and Computational Chemistry of Hexa 1,5 Diene 3,4 Dione
Quantum Chemical Studies on Electronic Structure
Quantum chemical methods are pivotal in elucidating the electronic landscape of molecules. For Hexa-1,5-diene-3,4-dione, these studies offer insights into its stability, reactivity, and spectroscopic properties by modeling the distribution and energy of its electrons.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the molecular properties of organic compounds, including derivatives of this compound. DFT methods, particularly using functionals like B3LYP, have been employed to calculate a range of properties that correlate well with experimental findings.
Theoretical investigations on related structures, such as 1,6-bisferrocenyl-hexa-1,5-diene-3,4-dione, demonstrate the power of DFT. In such studies, calculations are typically performed to obtain the optimized ground-state geometry, which provides the most stable three-dimensional arrangement of the atoms. These optimized structures are crucial as they form the basis for all other property calculations. For instance, slight differences in dihedral angles between DFT-calculated gas-phase structures and solid-state X-ray crystal structures can often be attributed to packing forces and intermolecular interactions in the crystal lattice.
Key molecular properties derived from DFT calculations include:
Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculated absorption maxima, which correspond to transitions between molecular orbitals (often from the HOMO to the LUMO), can be compared with experimental UV-Vis spectra. While the absolute calculated values may differ from experimental ones due to limitations in the basis set or the exclusion of explicit solvent effects, the trends are generally well-reproduced.
Dipole Moments: DFT can accurately compute the molecular dipole moment, which is essential for understanding a molecule's polarity and its interaction with solvents and electric fields.
Vibrational Frequencies: Calculation of the Hessian matrix (second derivatives of energy) yields vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm structural assignments.
These computational approaches allow for a detailed understanding of how structural modifications to the basic this compound framework influence its electronic and photophysical properties.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic behavior.
For derivatives of this compound, FMO analysis reveals key aspects of their electronic character:
HOMO: The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). In computational studies of Y-shaped chromophores derived from 1,6-bisferrocenyl-hexa-1,5-diene-3,4-dione, the HOMO is typically localized on the electron-rich ferrocenyl moieties.
LUMO: The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to act as an electron acceptor (electrophile). For the same ferrocenyl derivatives, the LUMO is often centered on the electron-deficient quinoxaline (B1680401) core, which is formed from the dione (B5365651) part of the molecule.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies that the molecule is more polarizable and can be excited by lower-energy light (i.e., longer wavelengths). DFT calculations provide quantitative estimates of this gap. For example, substituting the core structure can significantly alter the LUMO energy, thereby tuning the HOMO-LUMO gap and, consequently, the color and electronic properties of the molecule.
The table below summarizes representative FMO data calculated for Y-shaped chromophores derived from a this compound precursor, illustrating the influence of different substituents on the frontier orbital energies.
| Chromophore Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| YQ1 (H substituent) | -5.04 | -2.24 | 2.80 |
| YQ2 (CF3 substituent) | -5.19 | -2.53 | 2.66 |
| YQ5 (NMe2 substituent) | -4.75 | -1.95 | 2.80 |
| YQ6 (OH substituent) | -4.83 | -1.99 | 2.84 |
| Data derived from DFT calculations at the B3LYP/6-31+G* level of theory for substituted 1,6-bisferrocenyl-hexa-1,5-diene-3,4-dione derivatives.* |
Mechanistic Investigations through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to map out energy landscapes, identify transition states, and predict the outcomes of chemical reactions.
This compound is a divinyl ketone, a class of compounds well-known to undergo the Nazarov cyclization, a thermally or acid-catalyzed 4π-electrocyclic reaction. nih.gov This pericyclic reaction is a powerful method for synthesizing five-membered rings, and its stereochemical outcome is governed by the principles of orbital symmetry.
According to Woodward-Hoffmann rules, the thermal 4π-electrocyclization of the pentadienyl cation intermediate (formed upon acid activation of the divinyl ketone) proceeds via a conrotatory ring closure. nih.gov This specific mode of rotation dictates the relative stereochemistry of the newly formed stereocenters in the product.
Computational studies, often using DFT at levels like UB3LYP/6-31G(d,p), are instrumental in exploring the mechanism of the Nazarov cyclization. nih.gov These studies can:
Model the Reaction Pathway: Calculations can trace the entire reaction coordinate from the starting dienone to the final cyclopentenone product, identifying the key pentadienyl and oxyallyl cation intermediates.
Characterize Transition States: The geometry and energy of the transition state for the rate-determining electrocyclization step can be calculated. This information confirms the conrotatory nature of the ring closure and helps explain the observed diastereospecificity.
Investigate Competing Pathways: In some cases, divinyl ketones can undergo side reactions, such as E/Z isomerization of the double bonds prior to cyclization. Computational modeling can assess the energy barriers for these competing processes and explain the formation of unexpected diastereomers. nih.gov
While Diels-Alder reactions are another class of pericyclic reactions, the Nazarov cyclization is the more characteristic and computationally studied pathway for the this compound framework.
The solvent environment can have a profound impact on reaction rates and mechanisms, particularly for reactions involving charged intermediates like the Nazarov cyclization. While DFT calculations often employ simplified implicit solvent models (which treat the solvent as a continuous medium), these models may not always capture the specific, dynamic interactions between solvent molecules and the reacting species.
Molecular Dynamics (MD) simulations offer a more explicit and dynamic picture of solvation. researchgate.net In MD, the motions of the solute and a large number of individual solvent molecules are simulated over time based on classical mechanics, allowing for a direct observation of solute-solvent interactions.
Conformational Analysis: s-cis and s-trans Isomerism of Conjugated Dienes
The single bonds within a conjugated π-system, such as the C-C bonds linking the vinyl and carbonyl groups in this compound, are not entirely free to rotate. The need to maintain p-orbital overlap for conjugation creates a rotational energy barrier, leading to distinct conformers. For a conjugated diene system, the two most important planar conformations are termed s-trans and s-cis, referring to the arrangement of the double bonds about the intervening single bond. youtube.commasterorganicchemistry.com
s-trans conformation: The double bonds are on opposite sides of the single bond. This is generally the more stable conformation due to reduced steric repulsion. youtube.com
s-cis conformation: The double bonds are on the same side of the single bond. This conformation is higher in energy but is required for the molecule to participate in certain pericyclic reactions, such as the Diels-Alder reaction or the Nazarov cyclization.
For the parent molecule, this compound (divinylglyoxal), a combination of spectroscopic and theoretical methods has been used to investigate its conformational preferences. Studies indicate that the molecule predominantly exists as a planar s-trans, s-trans conformer (with respect to both vinyl-carbonyl linkages), which has C2h symmetry. This conformation maximizes the separation between the terminal vinyl groups.
Gas Phase Ion Energetics and Ionization Energy Determinations
The study of the gas-phase ion energetics of this compound, also known as divinylglyoxal, provides fundamental insights into its electronic structure and reactivity. Ionization energy, the minimum energy required to remove an electron from a molecule in the gas phase, is a key parameter in this context.
Research into the conformational properties and light absorption of this compound has provided data on its ionization energetics. A notable study by Buhl, Kramme, Martin, Mayer, and Nowack in 1991 investigated the compound, leading to the determination of its ionization potential.
The experimentally determined vertical ionization energy for this compound is reported to be 9.63 eV. This value corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule without a change in the geometry of the molecular ion.
Further analysis of the photoelectron spectrum of this compound reveals additional ionization bands corresponding to the removal of electrons from deeper-lying molecular orbitals. These have been reported at 10.45 eV, 12.35 eV, 13.5 eV, 14.0 eV, and 15.8 eV. These multiple ionization energies provide a more complete picture of the electronic structure of the molecule.
The following table summarizes the reported gas-phase ionization energies for this compound.
| Ionization Energy (eV) | Assignment |
| 9.63 | Vertical Ionization Potential (HOMO) |
| 10.45 | Ionization from a deeper molecular orbital |
| 12.35 | Ionization from a deeper molecular orbital |
| 13.5 | Ionization from a deeper molecular orbital |
| 14.0 | Ionization from a deeper molecular orbital |
| 15.8 | Ionization from a deeper molecular orbital |
Reactivity and Reaction Mechanisms of Hexa 1,5 Diene 3,4 Dione
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The reactivity of Hexa-1,5-diene-3,4-dione in such reactions is significantly influenced by its electronic structure.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com However, the presence of the electron-withdrawing 3,4-dione functionality in this compound renders the diene component electron-deficient. This electronic characteristic makes it a suitable candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgwikipedia.org
In an IEDDA reaction, the electron-poor diene reacts with an electron-rich dienophile. wikipedia.org Therefore, this compound is expected to react readily with dienophiles bearing electron-donating groups (EDGs), such as enamines, vinyl ethers, and simple alkenes. The interaction in this case is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. organic-chemistry.org The electron-withdrawing nature of the diketone group lowers the energy of the diene's LUMO, facilitating this interaction.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is guided by the electronic and steric properties of the substituents. For instance, the reaction with an enamine would be expected to yield a specific regioisomer based on the alignment of the frontier molecular orbitals.
Below is a hypothetical data table illustrating the expected reactivity of this compound with various dienophiles in IEDDA reactions.
| Dienophile | Electron-Donating Group | Expected Product | Relative Reaction Rate |
| Ethyl vinyl ether | -OEt | 4-ethoxy-5-vinylcyclohex-1-ene-1,2-dione | High |
| N-vinylpyrrolidone | -N(C4H8) | 4-(pyrrolidin-1-yl)-5-vinylcyclohex-1-ene-1,2-dione | High |
| Styrene | -Ph | 4-phenyl-5-vinylcyclohex-1-ene-1,2-dione | Moderate |
| Propylene | -CH3 | 4-methyl-5-vinylcyclohex-1-ene-1,2-dione | Low |
This table is illustrative and based on theoretical principles of inverse-electron-demand Diels-Alder reactions.
The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. While this reaction is well-documented for the parent hexa-1,5-diene and its substituted analogs, the presence of the 3,4-dione functionality in this compound introduces significant electronic effects that would influence this transformation.
The rearrangement of this compound would be a degenerate process, meaning the product is identical to the starting material. However, in substituted derivatives, the equilibrium would be shifted towards the more thermodynamically stable isomer. The electron-withdrawing nature of the carbonyl groups is expected to increase the activation energy for the rearrangement compared to the parent hexa-1,5-diene due to the destabilization of the partially formed allylic radicals in the transition state.
While no specific studies on the Cope rearrangement of this compound are readily available, research on electron-deficient 1,5-dienes suggests that such rearrangements are possible but may require more forcing conditions (i.e., higher temperatures) than their electron-rich counterparts.
Nucleophilic and Electrophilic Reactivity
The electronic character of this compound makes it susceptible to both nucleophilic and electrophilic attacks at different positions.
The two adjacent carbonyl groups in the 3 and 4 positions act as strong electron-withdrawing groups. This effect is transmitted through the conjugated pi-system of the diene. The electron density of the double bonds is significantly reduced, making them less nucleophilic than the double bonds in simple alkenes or in the parent hexa-1,5-diene.
This electron-deficient nature makes the vinyl groups susceptible to nucleophilic attack, particularly in a conjugate addition fashion (1,4- or 1,6-addition). Nucleophiles can add to the terminal carbons of the vinyl groups, with the negative charge being delocalized onto the electronegative oxygen atoms of the diketone.
Conversely, the carbonyl carbons of the diketone are highly electrophilic and are primary sites for nucleophilic attack. The addition of a nucleophile to one of the carbonyl carbons can be followed by a variety of subsequent reactions.
Electrophilic addition to the double bonds is expected to be less favorable compared to electron-rich dienes. However, under strongly acidic conditions, protonation of a carbonyl oxygen could activate the molecule towards attack by a weak nucleophile.
Coordination Chemistry and Metal Complexation
The diketone moiety and the olefinic groups of this compound present multiple sites for coordination with transition metals.
The alpha-diketone unit of this compound can act as a bidentate chelating ligand for various transition metals. alfa-chemistry.com The two oxygen atoms can coordinate to a metal center, forming a stable five-membered ring. This mode of coordination is common for diketone ligands. alfa-chemistry.com
Copper(I) Complexes: Copper(I) is known to form complexes with ligands containing soft donor atoms and pi-systems. rsc.org this compound could coordinate to Copper(I) through the oxygen atoms of the diketone or through the C=C double bonds. The interaction with the double bonds would be a pi-complex, which is a common feature in organocopper chemistry. The specific coordination mode would depend on the reaction conditions and the other ligands present on the copper center.
Palladium Complexes: Palladium is a versatile metal in catalysis and coordination chemistry. units.itnih.gov Palladium(II) complexes with salicylaldehydes, which contain a carbonyl group, have been synthesized and characterized. nih.gov It is plausible that this compound could form stable complexes with Palladium(II) through the chelation of the diketone moiety. Furthermore, the olefinic groups could also interact with the palladium center, potentially leading to catalytic transformations of the diene. For instance, palladium complexes are known to catalyze various reactions involving dienes, such as dimerization, telomerization, and cross-coupling reactions.
The coordination of this compound to a metal center can significantly alter its reactivity, potentially enabling catalytic cycles or stabilizing reactive intermediates.
Below is a table summarizing the potential coordination modes of this compound with transition metals.
| Metal | Potential Coordination Site(s) | Type of Interaction | Potential Application |
| Copper(I) | Diketone oxygens, C=C double bonds | Chelation, Pi-complex | Catalysis, materials science |
| Palladium(II) | Diketone oxygens, C=C double bonds | Chelation, Pi-complex | Catalysis, organic synthesis |
This table is illustrative and based on the known coordination chemistry of diketones and olefins.
Elucidation of Oxidative Addition Pathways
While the term "oxidative addition" in organometallic chemistry typically refers to the addition of a metal center to a substrate, in the context of an organic molecule like this compound, it is more appropriate to consider its behavior in the presence of oxidizing agents. The double bonds and the dione (B5365651) moiety are both susceptible to oxidation.
The alkene functionalities can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) to yield carboxylic acids or aldehydes. Epoxidation of the double bonds with peroxy acids would yield diepoxides, which could be further hydrolyzed to tetraols.
The 1,2-dione can be oxidized, though it is already in a relatively high oxidation state. Under certain conditions, oxidative cleavage of the carbon-carbon bond between the two carbonyls could occur. However, specific studies detailing the oxidative pathways for this compound are not extensively documented in the available literature. The reactivity is generally inferred from the known behavior of α,β-unsaturated ketones and 1,2-diones.
Isomerism and its Impact on Reactivity and Stability
Isomerism plays a crucial role in determining the chemical and physical properties of a molecule. In the case of this compound, a comparative analysis with its positional isomers provides valuable insights into the impact of conjugation on stability and reactivity.
Comparative Analysis with Positional Isomers (e.g., Hexa-1,4-dien-3-one)
A pertinent positional isomer for comparison is Hexa-1,4-dien-3-one . The key structural difference between these two isomers lies in the arrangement of the double bonds relative to the carbonyl group. In this compound, the two vinyl groups are isolated from the dione by sp³-hybridized carbons (in its potential enol form) or are directly attached to the carbonyl carbons, but not in a conjugated system with each other. In contrast, Hexa-1,4-dien-3-one possesses a conjugated enone system.
This difference in conjugation has profound implications for the stability of these molecules. Conjugated systems, where p-orbitals on adjacent atoms can overlap, allow for the delocalization of π-electrons over a larger area. reddit.com This delocalization is a stabilizing factor. reddit.com Consequently, Hexa-1,4-dien-3-one is expected to be more stable than this compound .
| Property | This compound | Hexa-1,4-dien-3-one |
| Structure | Non-conjugated divinyl dione | Conjugated enone |
| Molecular Formula | C₆H₆O₂ | C₆H₈O |
| Molar Mass ( g/mol ) | 110.11 | 96.13 |
| Stability | Less stable due to lack of conjugation | More stable due to π-electron delocalization |
| Reactivity | Prone to Nazarov cyclization; independent alkene reactions | Michael addition, Diels-Alder reactions; reactivity influenced by the conjugated system |
| Spectroscopic Properties (UV-Vis) | Lower λmax | Higher λmax due to smaller HOMO-LUMO gap |
The difference in stability also translates to a difference in reactivity. The conjugated system in Hexa-1,4-dien-3-one allows for 1,4-conjugate addition (Michael addition), a reaction pathway not available to the isolated double bonds of this compound. Furthermore, the presence of a conjugated diene moiety in the enol form of Hexa-1,4-dien-3-one would make it a suitable diene for Diels-Alder reactions.
Spectroscopically, the difference in conjugation is readily apparent in their ultraviolet-visible (UV-Vis) spectra. Conjugated systems have a smaller HOMO-LUMO energy gap, resulting in the absorption of light at longer wavelengths (a higher λmax value) compared to their non-conjugated counterparts. scribd.com Therefore, Hexa-1,4-dien-3-one would be expected to have a λmax at a longer wavelength than this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare Hexa-1,5-diene-3,4-dione derivatives, and how do reaction parameters affect yield?
- Methodological Answer : this compound derivatives are synthesized via condensation reactions. For example, (1E,5E)-1,6-Bisferrocenyl-hexa-1,5-diene-3,4-dione is prepared by reacting ferrocene derivatives with diketone precursors under reflux in dichloromethane. Key parameters include temperature control (e.g., 40–60°C), stoichiometric ratios, and catalyst selection (e.g., acid catalysts for cyclization). Yields are optimized by inert atmosphere (argon) to prevent oxidation and by post-reaction purification via column chromatography .
Q. How is the conjugated diene-dione system in this compound characterized spectroscopically?
- Methodological Answer : UV-Vis spectroscopy reveals strong absorbance in the 300–400 nm range due to π→π* transitions in the conjugated diene-dione system. IR spectroscopy identifies carbonyl stretches (C=O) at ~1700 cm⁻¹. NMR (¹H and ¹³C) confirms regiochemistry: olefinic protons appear as doublets (δ 6.0–7.0 ppm), while carbonyl carbons resonate at δ 190–210 ppm. Mass spectrometry (HRMS) validates molecular ion peaks .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a precursor for quinoxaline-based chromophores via condensation with diamines (e.g., 1,2-phenylenediamine). This reaction, performed in ethanol under reflux, yields π-conjugated systems for nonlinear optical (NLO) materials. The diketone moiety enables planar, electron-deficient structures critical for charge transfer in photophysical applications .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the diketone groups influence the electrochemical properties of this compound derivatives?
- Methodological Answer : Cyclic voltammetry (CV) of ferrocene-functionalized diones shows redox-active behavior. The diketone lowers the LUMO energy, facilitating electron acceptance. For example, (1E,5E)-1,6-Bisferrocenyl derivatives exhibit reversible ferrocene/ferrocenium redox couples at ~0.5 V (vs. Ag/AgCl), with electron-withdrawing effects shifting potentials positively by 50–100 mV. These properties are leveraged in dye-sensitized solar cells (DSSCs) to enhance electron injection .
Q. What strategies enable regioselective functionalization of this compound in metal coordination chemistry?
- Methodological Answer : The α,β-unsaturated diketone acts as a bidentate ligand, coordinating metals via the carbonyl oxygen and adjacent double bond. For example, Pd(0) complexes with 2,5-Di-tert-butyl-7,8-dithiabicyclo[4.2.0]octa-1,5-diene-3,4-dione form square-planar geometries. Regioselectivity is achieved using steric hindrance (e.g., tert-butyl groups) or directing groups (e.g., thioethers) to favor specific binding sites .
Q. How is this compound utilized in bidirectional synthesis of macrocyclic lactones?
- Methodological Answer : Although direct use in metathesis is limited, the diketone can be derived from diol precursors (e.g., via oxidation of hexa-1,5-diene-3,4-diol). In natural product synthesis, bidirectional cross-metathesis (CM) of terminal olefins followed by oxidation yields diones. These intermediates undergo macrolactonization (e.g., Yamaguchi conditions: 2,4,6-trichlorobenzoyl chloride, DMAP) to form ten-membered lactones like stagonolide E .
Q. What computational methods predict the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cycloadditions. For Diels-Alder reactions, the endo rule is validated by analyzing frontier molecular orbitals (HOMO-LUMO interactions). Molecular dynamics simulations assess solvent effects (e.g., toluene vs. DMF) on diastereoselectivity in asymmetric hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
